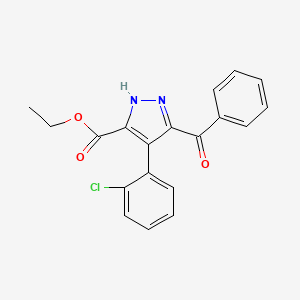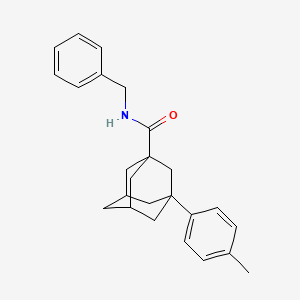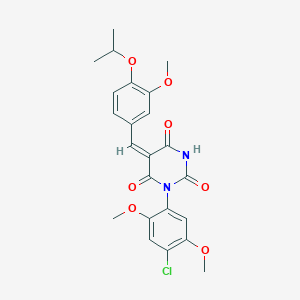
ethyl 3-benzoyl-4-(2-chlorophenyl)-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-benzoyl-4-(2-chlorophenyl)-1H-pyrazole-5-carboxylate, also known as etofenprox, is a synthetic pyrethroid insecticide. It is widely used in agriculture and household applications due to its effectiveness against a range of pests and its low toxicity to humans and animals.
Mecanismo De Acción
Etofenprox works by disrupting the nervous system of insects. It binds to the sodium channels in the nerve cell membrane, preventing the flow of sodium ions into the cell. This disrupts the normal functioning of the nervous system, leading to paralysis and death of the insect.
Biochemical and Physiological Effects:
Etofenprox has low toxicity to humans and animals. It is rapidly metabolized and eliminated from the body, and does not accumulate in tissues. However, it can cause irritation to the skin and eyes, and may cause allergic reactions in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Etofenprox has several advantages for use in lab experiments. It is easy to handle and store, and has a long shelf life. It is also relatively inexpensive compared to other insecticides. However, ethyl 3-benzoyl-4-(2-chlorophenyl)-1H-pyrazole-5-carboxylate may not be suitable for all experiments, as it may have different effects on different species of insects.
Direcciones Futuras
There are several future directions for research on ethyl 3-benzoyl-4-(2-chlorophenyl)-1H-pyrazole-5-carboxylate. One area of research is the development of new formulations that are more effective against specific pests. Another area of research is the use of ethyl 3-benzoyl-4-(2-chlorophenyl)-1H-pyrazole-5-carboxylate in combination with other insecticides to increase its effectiveness. Finally, there is a need for further research on the potential environmental impacts of ethyl 3-benzoyl-4-(2-chlorophenyl)-1H-pyrazole-5-carboxylate, particularly on non-target species such as bees and other pollinators.
Conclusion:
Etofenprox is a synthetic pyrethroid insecticide that is widely used in agriculture and household applications. It is effective against a range of pests and has low toxicity to humans and animals. Etofenprox works by disrupting the nervous system of insects, leading to paralysis and death. There are several future directions for research on ethyl 3-benzoyl-4-(2-chlorophenyl)-1H-pyrazole-5-carboxylate, including the development of new formulations, the use of ethyl 3-benzoyl-4-(2-chlorophenyl)-1H-pyrazole-5-carboxylate in combination with other insecticides, and further research on its potential environmental impacts.
Métodos De Síntesis
Etofenprox is synthesized by reacting 2-chlorobenzoyl chloride with ethyl 3-aminocrotonate to form ethyl 3-(2-chlorobenzoyl)-4-oxobutanoate, which is then reacted with hydrazine hydrate to form ethyl 3-benzoyl-4-(2-chlorophenyl)-1H-pyrazole-5-carboxylate.
Aplicaciones Científicas De Investigación
Etofenprox has been extensively studied for its insecticidal properties. It has been found to be effective against a wide range of pests, including mosquitoes, flies, cockroaches, and mites. Etofenprox has also been studied for its potential use in controlling insect-borne diseases such as malaria and dengue fever.
Propiedades
IUPAC Name |
ethyl 3-benzoyl-4-(2-chlorophenyl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-2-25-19(24)17-15(13-10-6-7-11-14(13)20)16(21-22-17)18(23)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSKUZYIRBJDBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1)C(=O)C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-benzoyl-4-(2-chloro-phenyl)pyrazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B4960884.png)

![4-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}-1,3-phenylene diacetate](/img/structure/B4960892.png)
![2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4960896.png)
![2-(benzylthio)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4960912.png)

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B4960926.png)
![1-(4-phenoxybutanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4960932.png)
![5-{3,5-dichloro-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4960938.png)
![3-(benzylsulfonyl)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4960940.png)

![N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B4960952.png)
![N-(2-ethoxyphenyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4960965.png)
